Pyridiniumiodid

Übersicht

Beschreibung

Synthesis Analysis

Pyridinium iodide can be synthesized through various methods, including the quaternization of pyridine nitrogen. This process involves solution nucleophilic substitution reactions with methyl iodide and methyl triflate, yielding stable pyridinium analogs. These reactions often result in strong red shifts in the UV−vis absorption spectra, indicating enhanced π-electron delocalization along the backbone upon quaternization (Bunten & Kakkar, 1996).

Molecular Structure Analysis

The molecular structure of pyridinium iodide has been examined through various studies, revealing detailed insights into its crystalline structure. For instance, the structure and dielectric properties of bis(thiourea) pyridinium iodide have been redetermined, showing a sequence of space groups that highlight the compound's dynamic disorder and ferroelectric properties at different temperatures (Małuszyńska et al., 2008).

Chemical Reactions and Properties

Pyridinium iodide participates in various chemical reactions, displaying unique properties. For example, it reacts with cyanide in aqueous solutions, detecting CN- with high selectivity and rapid response. This detection mechanism involves the nucleophilic attack on the C=N bond, leading to significant fluorescence intensity enhancement (Li et al., 2014). Additionally, its interaction with silver oxide has been studied, showing evidence for a mechanism involving a pseudobase intermediate (Schmid & Wolkoff, 1972).

Physical Properties Analysis

The physical properties of pyridinium iodide have been characterized through various techniques, including calorimetric studies and phase transition analyses. These studies provide insights into the compound's heat capacities and the entropy changes associated with its phase transitions (Hanaya et al., 1993).

Chemical Properties Analysis

The chemical properties of pyridinium iodide, such as its reactivity and interaction with other compounds, have been explored in several studies. For instance, its efficiency as a reagent for the iodination of hydroxylated aromatic ketones and aldehydes has been demonstrated, showcasing its utility in organic synthesis (Khansole et al., 2008).

Wissenschaftliche Forschungsanwendungen

- Pyridiniumiodid-Kristalle weisen faszinierende nichtlineare optische Eigenschaften auf. Forscher haben ihre nichtlineare optische Suszeptibilität dritter Ordnung untersucht, was auf ihre Eignung für Anwendungen in der Hochgeschwindigkeits-Informationsverarbeitung, optischen Kommunikation und optischen Leistungsbegrenzungsvorrichtungen hinweist {svg_1}.

- This compound-Kristalle können in photonischen und optoelektronischen Anwendungen eingesetzt werden. Ihre Emissionswellenlänge liegt im grünen Bereich (um 533 nm), was sie für die Laserfrequenzumwandlung und andere lichtbasierte Technologien geeignet macht {svg_2}.

- Pyridiniumsalze, einschließlich this compound, dienen als Bausteine für Ionenflüssigkeiten. Diese Materialien finden in verschiedenen Bereichen Anwendung, wie z. B. Elektrooptik, optische Speicherung und Materialmodifikation {svg_3}.

- Pyridiniumbasierte Verbindungen wurden aufgrund ihrer kationischen Natur für den Gentransfer untersucht. This compound-Derivate können eine Rolle bei der Entwicklung effizienter Gentransfervektoren spielen {svg_4}.

- Siloxanfunktionalisierte Pyridiniumiodidsalze wurden synthetisiert. Diese Verbindungen integrieren Siloxangruppen zwischen Pyridinium-Einheiten oder als endständige Gruppen {svg_5}.

- Forscher haben die Wachstumsmuster von this compound-Kristallen unter Verwendung chemischer Ätztechniken untersucht. Rechteckige Ätzmuster auf der Kristalloberfläche liefern Einblicke in ihre kristalline Struktur und ihr Wachstum {svg_6}.

Nichtlineare optische Materialien

Photonische und optoelektronische Bauelemente

Ionenflüssigkeiten und Materialwissenschaften

Gentransfer und biomedizinische Anwendungen

Siloxanhaltige Elektrolyte

Kristallwachstum und Oberflächenätzstudien

Zusammenfassend lässt sich sagen, dass this compound vielversprechend in verschiedenen Bereichen ist, von der nichtlinearen Optik bis hin zur Gentransfer und Materialwissenschaft. Seine einzigartigen Eigenschaften machen es zu einem interessanten Thema für laufende Forschung und Entwicklung. 🌟 {svg_7} {svg_8} {svg_9}

Safety and Hazards

Zukünftige Richtungen

The future directions for research on Pyridium iodide could involve further exploration of its synthesis, characterization, and potential applications. For instance, pyridinium salts have been highlighted for their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

Wirkmechanismus

- Its role is to provide symptomatic relief by alleviating pain, burning, urgency, frequency, and general discomfort associated with lower urinary tract irritations .

- It likely achieves this by inhibiting voltage-gated sodium channels and possibly group A nerve fibers .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemische Analyse

Biochemical Properties

Pyridinium iodide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyridinium iodide is known to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition leads to an accumulation of acetylcholine, which can affect neurotransmission. Additionally, pyridinium iodide interacts with nucleic acids and can be used as a DNA intercalating agent, affecting the structure and function of DNA .

Cellular Effects

Pyridinium iodide has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyridinium iodide has been shown to induce apoptosis in cancer cells by activating the caspase pathway . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases. Furthermore, pyridinium iodide can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting energy production and utilization.

Molecular Mechanism

The molecular mechanism of pyridinium iodide involves several key interactions at the molecular level. Pyridinium iodide exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For instance, it binds to the active site of acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine . Additionally, pyridinium iodide can intercalate into DNA, disrupting its structure and function . This intercalation can lead to the inhibition of DNA replication and transcription, ultimately affecting gene expression.

Temporal Effects in Laboratory Settings

The effects of pyridinium iodide can change over time in laboratory settings. Pyridinium iodide is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture. Long-term exposure to pyridinium iodide has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity. In in vitro studies, pyridinium iodide has been observed to induce apoptosis and cell cycle arrest over extended periods .

Dosage Effects in Animal Models

The effects of pyridinium iodide vary with different dosages in animal models. At low doses, pyridinium iodide can enhance cognitive function by inhibiting acetylcholinesterase and increasing acetylcholine levels . At high doses, pyridinium iodide can be toxic and cause adverse effects, such as neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.

Metabolic Pathways

Pyridinium iodide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, pyridinium iodide inhibits acetylcholinesterase, affecting the cholinergic pathway . It also interacts with enzymes involved in DNA replication and repair, influencing the nucleotide metabolism pathway . These interactions can lead to changes in metabolic flux and metabolite levels, ultimately affecting cellular metabolism.

Subcellular Localization

The subcellular localization of pyridinium iodide is crucial for its activity and function. Pyridinium iodide can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, pyridinium iodide can localize to the nucleus, where it interacts with DNA and affects gene expression . It can also accumulate in the cytoplasm, where it interacts with enzymes and other proteins involved in cellular metabolism.

Eigenschaften

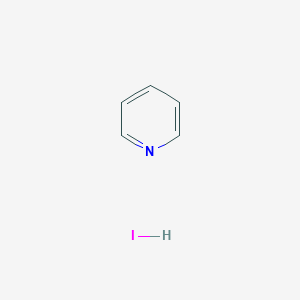

IUPAC Name |

pyridine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.HI/c1-2-4-6-5-3-1;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDYCCHRZIFCGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18820-83-2 | |

| Record name | Pyridine, hydriodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18820-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine Hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does MPP+ contribute to dopaminergic neurodegeneration?

A1: MPP+, a metabolite of the neurotoxin MPTP, is selectively taken up by dopaminergic neurons. [] Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to energy depletion and oxidative stress. [] This ultimately results in the death of dopaminergic neurons, a hallmark of Parkinson's Disease.

Q2: What is the role of microglia in MPP+ induced neurotoxicity?

A2: Research indicates that microglia, the resident immune cells of the brain, play a critical role in MPP+ induced neurodegeneration. [] While microglia are activated in response to neuronal damage, their activation in the presence of MPP+ can exacerbate neurotoxicity. [] One study demonstrated that macrophage antigen complex-1 (MAC1) on microglia contributes to their activation and subsequent production of superoxide, further damaging neurons. []

Q3: Does the nuclear localization of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) play a role in MPP+ induced apoptosis?

A3: While nuclear localization of GAPDH has been linked to apoptosis in some contexts, one study found no evidence that it directly contributes to MPP+ induced apoptosis. [] Researchers found that forcing GAPDH into the nucleus of neuronal cells did not increase their susceptibility to MPP+ toxicity. [] This suggests that other mechanisms are primarily responsible for MPP+ induced cell death.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-benzofuran-2-yl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)